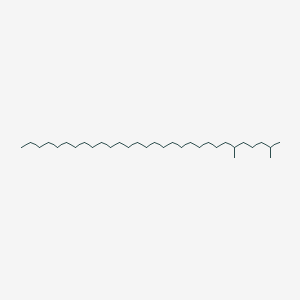
2,6-Dimethyltriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyltriacontane is a hydrocarbon compound with the molecular formula C₃₂H₆₆. It is a branched alkane, specifically a derivative of triacontane, characterized by the presence of two methyl groups at the 2nd and 6th positions of the carbon chain. This compound is notable for its high molecular weight and its presence in various natural sources, including plant waxes and insect cuticles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas chromatography for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and high throughput .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyltriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, it can participate in hydrogenation reactions to remove any impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products:
Oxidation: Formation of 2,6-dimethyltriacontanol or 2,6-dimethyltriacontanoic acid.
Reduction: No significant change as it is already a saturated hydrocarbon.
Substitution: Formation of 2,6-dichlorotriacontane or 2,6-dibromotriacontane.
Aplicaciones Científicas De Investigación
2,6-Dimethyltriacontane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyltriacontane is primarily physical rather than chemical. In biological systems, it acts as a barrier to water loss and provides structural integrity to the cuticles of insects. Its hydrophobic nature allows it to interact with lipid membranes, enhancing their stability and function . In industrial applications, it serves as a lubricant by reducing friction between surfaces .
Comparación Con Compuestos Similares
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the branching seen in 2,6-Dimethyltriacontane.
2-Methyltriacontane (C₃₁H₆₄): Another branched alkane with a single methyl group, offering different chemical reactivity and physical properties.
Hexatriacontane (C₃₆H₇₄): A longer chain alkane with higher melting and boiling points.
Uniqueness: this compound’s unique structure, with two methyl branches, provides it with distinct physical properties such as lower melting point and increased solubility in organic solvents compared to its straight-chain counterparts. This branching also influences its reactivity, making it more resistant to oxidation and other chemical transformations .
Propiedades
Número CAS |
111024-87-4 |
|---|---|
Fórmula molecular |
C32H66 |
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
2,6-dimethyltriacontane |
InChI |
InChI=1S/C32H66/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-32(4)30-27-28-31(2)3/h31-32H,5-30H2,1-4H3 |
Clave InChI |
VFHOLBVXTLSBSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


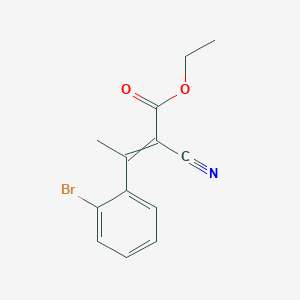

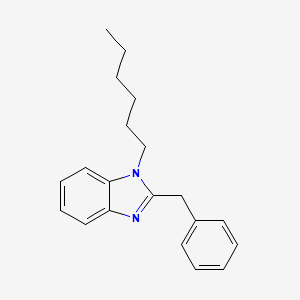
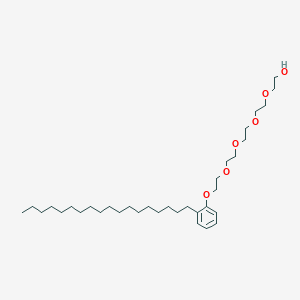
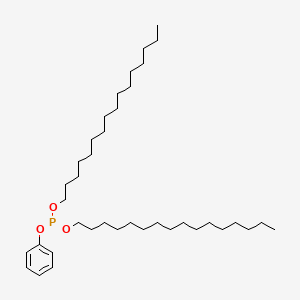

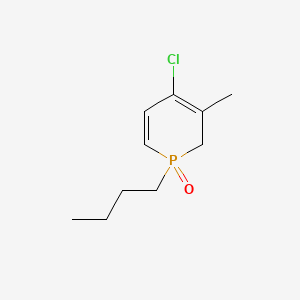
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
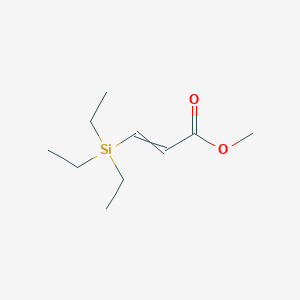

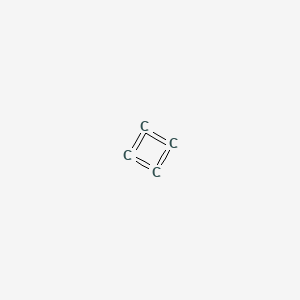
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

